molecular formula C18H21ClFN3O3 B10752324 ABT-719 HCl

ABT-719 HCl

Cat. No.: B10752324
M. Wt: 381.8 g/mol
InChI Key: OMXXLAGAHWXLSP-RFVHGSKJSA-N
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Description

ABT-719 Hydrochloride is a 2-pyridinone antimicrobial agent. It has shown significant efficacy against strains of Enterococcus faecalis that are resistant to ciprofloxacin and vancomycin . This compound is known for its potent antibacterial properties and has been studied for its potential in treating various bacterial infections.

Preparation Methods

The synthesis of ABT-719 Hydrochloride involves several steps, starting with the preparation of the 2-pyridinone core structure. The synthetic route typically includes:

    Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of functional groups such as fluorine and chlorine atoms to enhance antimicrobial activity.

    Hydrochloride salt formation: The final step involves converting the free base into its hydrochloride salt form to improve solubility and stability.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis and purification techniques.

Chemical Reactions Analysis

ABT-719 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the antimicrobial activity.

    Substitution: Halogen atoms in the compound can be substituted with other groups to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ABT-719 Hydrochloride has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the synthesis and reactivity of 2-pyridinone derivatives.

    Biology: Investigated for its antibacterial properties against resistant strains of bacteria.

    Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of new antimicrobial agents and formulations.

Mechanism of Action

The mechanism of action of ABT-719 Hydrochloride involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . By binding to the enzyme, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation. This mechanism is similar to that of fluoroquinolones but with distinct structural differences that confer unique properties.

Comparison with Similar Compounds

ABT-719 Hydrochloride is part of the 2-pyridinone class of antimicrobial agents. Similar compounds include:

    Ciprofloxacin: A fluoroquinolone with a similar mechanism of action but different structural features.

    Vancomycin: An antibiotic used to treat resistant bacterial infections, though with a different mode of action.

    Other 2-pyridinones: Compounds like ABT-719 with variations in functional groups and substitutions.

ABT-719 Hydrochloride stands out due to its efficacy against resistant strains and its unique structural features that differentiate it from other antimicrobials .

Properties

Molecular Formula

C18H21ClFN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

8-[(3R)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H20FN3O3.ClH/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H/t11-;/m1./s1

InChI Key

OMXXLAGAHWXLSP-RFVHGSKJSA-N

Isomeric SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@H](C4)N.Cl

Canonical SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.Cl

Origin of Product

United States

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